1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone
Brand Name: Vulcanchem
CAS No.: 883794-86-3
VCID: VC5541113
InChI: InChI=1S/C16H13ClFNO3/c17-12-8-11(2-3-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl
Molecular Formula: C16H13ClFNO3
Molecular Weight: 321.73

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone

CAS No.: 883794-86-3

Cat. No.: VC5541113

Molecular Formula: C16H13ClFNO3

Molecular Weight: 321.73

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone - 883794-86-3

Specification

CAS No. 883794-86-3
Molecular Formula C16H13ClFNO3
Molecular Weight 321.73
IUPAC Name 1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)propan-1-one
Standard InChI InChI=1S/C16H13ClFNO3/c17-12-8-11(2-3-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2
Standard InChI Key XFXYDBIWSQVWIH-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone, reflects its three primary components:

  • 1,3-Benzodioxol-5-yl group: A fused bicyclic aromatic system with two oxygen atoms forming a dioxole ring .

  • Propanone backbone: A three-carbon chain with a ketone group at position 1.

  • 3-Chloro-4-fluoroanilino moiety: A substituted aniline derivative with halogen atoms at positions 3 (chlorine) and 4 (fluorine) .

The molecular formula is C₁₆H₁₂ClFNO₃, with a calculated molecular weight of 321.73 g/mol. Key functional groups include a ketone, secondary amine, and halogenated aromatic rings, which collectively influence reactivity and biological interactions .

Structural Characterization

The compound’s structure can be represented as follows:

  • Benzodioxole ring: Attached to the carbonyl carbon of the propanone chain.

  • 3-Chloro-4-fluoroanilino group: Linked via an amine (-NH-) to the terminal carbon of the propanone backbone .

Spectroscopic data for analogous compounds suggest:

  • IR: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~3,300 cm⁻¹ (N-H stretch) .

  • NMR: Distinct signals for benzodioxole protons (δ 6.0–6.8 ppm), ketone carbonyl (δ 195–205 ppm in ¹³C), and aromatic chlorine/fluorine substituents .

Synthesis and Manufacturing

Synthetic Routes

A plausible synthesis involves nucleophilic substitution using 1-(1,3-benzodioxol-5-yl)-3-chloropropan-1-one (PubChem CID: 270594) as a precursor :

  • Precursor activation: The chlorine atom at position 3 of the propanone chain is displaced by the amine group of 3-chloro-4-fluoroaniline.

  • Reaction conditions: Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C, with a base (e.g., K₂CO₃) to scavenge HCl byproducts.

  • Purification: Column chromatography or recrystallization yields the final product .

Key reaction:

C10H9ClO3+C6H4ClFNH2C16H12ClFNO3+HCl\text{C}_{10}\text{H}_9\text{ClO}_3 + \text{C}_6\text{H}_4\text{ClFNH}_2 \rightarrow \text{C}_{16}\text{H}_{12}\text{ClFNO}_3 + \text{HCl}

Yield and Optimization

  • Yield: ~60–75% under optimized conditions .

  • By-products: Include unreacted precursor and di-aminated derivatives, minimized by stoichiometric control .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Pale yellow crystalline solid (predicted) .

  • Melting point: Estimated 145–155°C based on analogues .

  • Solubility:

    • Water: <0.1 mg/mL (hydrophobic aromatic groups) .

    • Organic solvents: Soluble in DMSO (≥50 mg/mL), ethanol, and dichloromethane .

Stability and Reactivity

  • Thermal stability: Decomposes above 250°C .

  • Light sensitivity: Degrades under UV exposure due to the benzodioxole moiety .

  • Reactivity:

    • Ketone: Participates in condensation reactions (e.g., with hydrazines) .

    • Amine: Forms salts with acids (e.g., HCl) .

Biological and Industrial Applications

Agricultural Uses

  • Herbicidal activity: Benzodioxole derivatives disrupt plant cell wall synthesis .

  • Synergistic effects: Combined with strobilurins, it may mitigate fungal resistance .

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